

# An In-depth Technical Guide to Regadenoson: Molecular Formula and Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Regadenoson**, marketed under trade names like Lexiscan® and Rapiscan®, is a potent and highly selective A<sub>2</sub>A adenosine receptor agonist.[1][2] It is primarily utilized as a pharmacologic stress agent in radionuclide myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease in patients unable to undergo adequate exercise stress.[3][4][5] Its mechanism of action centers on the specific activation of A<sub>2</sub>A adenosine receptors, which are predominantly located on the smooth muscle cells of coronary arteries, leading to significant vasodilation and a transient increase in coronary blood flow that mimics the physiological effects of exercise.[3][6] The selectivity of **Regadenoson** for the A<sub>2</sub>A receptor subtype minimizes the off-target effects often associated with less selective adenosine agonists like adenosine itself.[1]

This guide provides a comprehensive overview of the molecular formula, physicochemical properties, and pharmacological profile of **Regadenoson**. It includes detailed experimental protocols for key assays used in its characterization and presents quantitative data in a structured format for ease of reference.

# **Chemical and Physical Properties**

**Regadenoson** is chemically described as Adenosine, 2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]-.[7][8] It exists in both anhydrous and monohydrate forms.[7][9] The solid form is



typically an off-white to beige powder.[10][11][12]

**Table 1: Chemical Identification and Properties** 

Property	Value	Reference(s)
Chemical Name	Adenosine, 2-[4- [(methylamino)carbonyl]-1H- pyrazol-1-yl]-	[7][8]
Molecular Formula	C15H18N8O5 (anhydrous)	[7][11][13]
C <sub>15</sub> H <sub>18</sub> N <sub>8</sub> O <sub>5</sub> • H <sub>2</sub> O (monohydrate)	[5][9][14]	
Molecular Weight	390.35 g/mol (anhydrous)	[7][11][13]
408.37 g/mol (monohydrate)	[5][14]	
CAS Number	313348-27-5 (anhydrous)	[11][13]
875148-45-1 (monohydrate)	[9]	
Appearance	Off-white solid / White to beige powder	[10][11][12]
Solubility	DMSO: ~2 mg/mL	[11][12]
Water: Insoluble	[15]	
Storage (Powder)	-20°C	[11][12]

# **Pharmacological Properties**

**Regadenoson**'s pharmacological activity is defined by its interaction with adenosine receptors, a family of G protein-coupled receptors (GPCRs).

#### **Mechanism of Action**

**Regadenoson** is a low-affinity agonist for the A<sub>2</sub>A adenosine receptor.[2][7][9] The A<sub>2</sub>A receptor is coupled to a stimulatory G-protein (Gs).[6] The activation sequence is as follows:

• Receptor Binding: Regadenoson binds to the extracellular domain of the A2A receptor.[6]

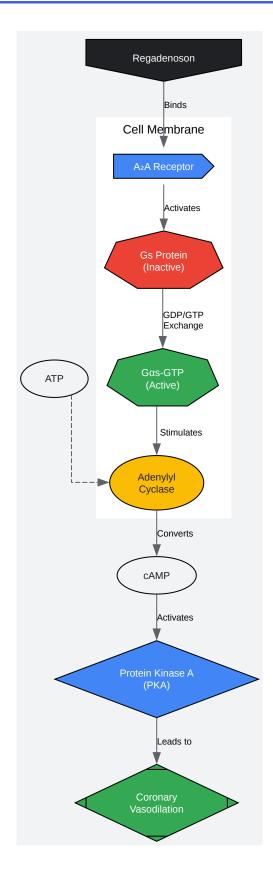
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- G-Protein Activation: This binding induces a conformational change in the receptor, activating the Gs protein. The Gs protein releases GDP, binds GTP, and its α-subunit (Gαs) dissociates.[6]
- Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the membranebound enzyme adenylyl cyclase.[3][6]
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][6]
- Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[3][6]
- Downstream Effects: PKA phosphorylates various intracellular proteins, ultimately resulting in the relaxation of vascular smooth muscle, leading to coronary vasodilation.[3][6]





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**Caption: Regadenoson**-A<sub>2</sub>A Receptor Signaling Pathway.



## **Receptor Selectivity**

A key pharmacological feature of **Regadenoson** is its high selectivity for the A<sub>2</sub>A receptor subtype over other adenosine receptors, which contributes to its favorable side-effect profile compared to non-selective agonists.[1][16]

Table 2: Regadenoson Binding Affinity (Ki) for Human

**Adenosine Receptors** 

Receptor Subtype	Binding Affinity (Ki)	Reference(s)
A <sub>2</sub> A	≈ 1.3 µM	[2][7][8][17]
290 nM	[15]	
Aı	> 16.5 $\mu$ M (>10-fold lower affinity vs A <sub>2</sub> A)	[2][7][8][17]
A <sub>2</sub> B	Weak, if any, affinity	[2][7][8][17]
Аз	Weak, if any, affinity	[2][7][8][17]

# **Pharmacodynamics**

The primary pharmacodynamic effect of **Regadenoson** is a rapid, dose-dependent increase in coronary blood flow (CBF).[2][7][18] In clinical studies, a standard 0.4 mg intravenous dose of **Regadenoson** caused the average peak velocity of coronary blood flow to more than double from baseline within 30 seconds.[7][17] This hyperemic effect is sustained for a short duration, decreasing to less than twice the baseline level within 10 minutes.[7][17]

#### **Pharmacokinetics**

**Regadenoson** exhibits a multi-exponential plasma concentration-time profile, best characterized by a three-compartment model.[14][17]

## **Table 3: Pharmacokinetic Parameters of Regadenoson**



Parameter	Value	Reference(s)
Time to Peak Plasma Conc. (T <sub>max</sub> )	1 to 4 minutes	[17]
Initial Phase Half-Life (t1/2α)	~2 to 4 minutes	[17]
Intermediate Phase Half-Life (t1/2β)	~30 minutes	[17]
Terminal Phase Half-Life (t1/2γ)	~2 hours	[17]
Elimination	~57% excreted unchanged in urine	[14]

## **Experimental Protocols**

The characterization of **Regadenoson**'s properties relies on standard in-vitro pharmacological assays.

# **Radioligand Binding Assay for Receptor Affinity**

This competitive binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound like **Regadenoson** by measuring its ability to displace a known radiolabeled ligand from a receptor.[6][10]

Objective: To quantify the affinity of **Regadenoson** for the  $A_2A$  adenosine receptor and assess its selectivity over other receptor subtypes  $(A_1, A_2B, A_3)$ .[10]

#### Methodology:

- Membrane Preparation: Cell membranes expressing a specific human adenosine receptor subtype are prepared from stably transfected cell lines (e.g., HEK293 cells).[10][15]
- Radioligand Selection: A specific, high-affinity radiolabeled antagonist or agonist is selected for the target receptor (e.g., [³H]-CGS 21680 or [³H]-ZM241385 for the A<sub>2</sub>A receptor).[9][13]
  [17]



- Incubation: The prepared cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of unlabeled **Regadenoson**.[10]
  [13]
- Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[6][10]
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.[6][10]
- Data Analysis: The concentration of **Regadenoson** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined by non-linear regression. The inhibition constant (Ki) is then calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

#### **cAMP Accumulation Assay for Functional Activity**

This functional assay measures the biological consequence of A<sub>2</sub>A receptor activation by quantifying the production of the second messenger, cAMP.[6][10]

Objective: To determine the potency (EC<sub>50</sub>) and efficacy of **Regadenoson** in stimulating cAMP production via the  $A_2A$  receptor.[10]

#### Methodology:

- Cell Culture: A suitable cell line stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells) is cultured in multi-well plates.[10]
- Cell Preparation: Prior to stimulation, cells are incubated in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and allow it to accumulate.[1][10]
- Agonist Stimulation: The cells are then stimulated with varying concentrations of Regadenoson for a defined period at 37°C.[6]

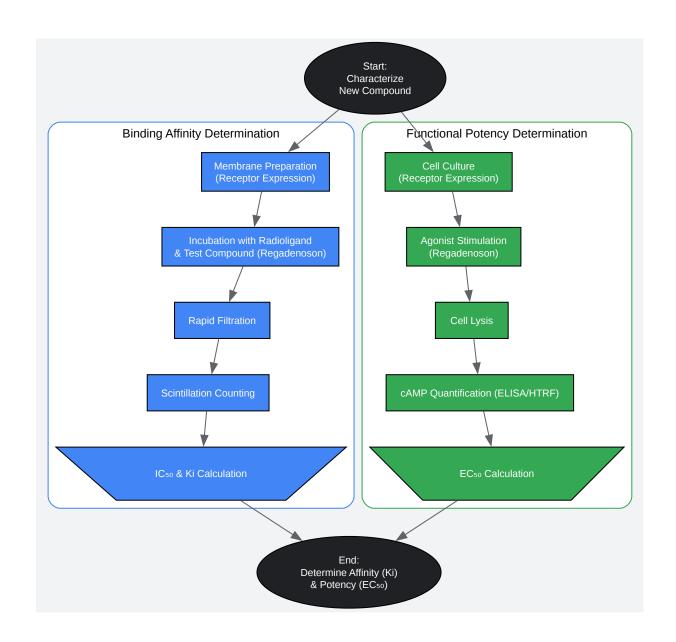
### Foundational & Exploratory





- Cell Lysis: The stimulation is terminated, and cells are lysed to release the intracellular cAMP.[6][10]
- cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a commercially available kit, typically based on a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).[1][18]
- Data Analysis: A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the Regadenoson concentration. The EC<sub>50</sub> value, which represents the concentration of Regadenoson that produces 50% of the maximal response, is calculated using non-linear regression analysis.[10]





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**Caption:** General workflow for GPCR agonist characterization.

## Conclusion



**Regadenoson** is a well-characterized, selective A<sub>2</sub>A adenosine receptor agonist with a rapid onset and short duration of action. Its molecular properties and pharmacological profile make it an effective and safe agent for myocardial perfusion imaging. The established in-vitro assays, such as radioligand binding and cAMP accumulation, are crucial for the discovery and development of new receptor agonists and for understanding the structure-activity relationships that govern their therapeutic potential. This guide provides foundational technical information to aid researchers and professionals in the field of drug development.

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